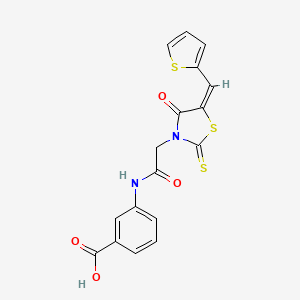

(E)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

(E)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a thioxothiazolidinone derivative characterized by a thiophene-substituted benzylidene group at the 5-position of the thiazolidinone core. Its synthesis typically involves Knoevenagel condensation between a thioxothiazolidinone precursor and thiophene-2-carbaldehyde under basic conditions, followed by coupling with 3-aminobenzoic acid derivatives . The E-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences biological activity and molecular recognition .

Properties

IUPAC Name |

3-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S3/c20-14(18-11-4-1-3-10(7-11)16(22)23)9-19-15(21)13(26-17(19)24)8-12-5-2-6-25-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEVQBCHOSKETM-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a derivative that combines elements of thiazolidinone and benzoic acid structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition research.

Chemical Structure

The structure of the compound can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to our compound. For instance, a study indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent growth inhibition (values < 10 µM) . The thiazolidinone moiety is particularly noted for its ability to induce apoptosis in cancer cells, which may be a mechanism through which our compound exerts its effects.

2. Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been well-documented. Compounds similar to this compound have shown activity against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant, particularly regarding acetylcholinesterase (AChE) and other proteolytic enzymes. In vitro studies have shown that related compounds exhibit strong inhibitory effects on AChE, which is crucial for conditions like Alzheimer's disease . The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The thiazolidinone structure is known for promoting apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Interaction : The compound's ability to interact with key enzymes such as AChE and cathepsins suggests a multifaceted approach to biological activity.

- Protein Degradation Pathways : Studies indicate that benzoic acid derivatives can enhance autophagy and proteasomal activity, which are vital for cellular homeostasis .

Case Studies

| Study | Findings | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Study A | Significant cytotoxicity observed | MCF-7 | < 10 µM |

| Study B | Antimicrobial efficacy against E. coli | E. coli | Varies by derivative |

| Study C | Strong AChE inhibition | Human fibroblasts | 7.49 µM |

Comparison with Similar Compounds

Structural Analogs

Thioxothiazolidinone derivatives vary primarily in substituents at the 5-arylidene and 3-acetamido positions. Key analogs include:

Key Observations :

- Steric Influence : Bulky substituents (e.g., benzyl in ) reduce solubility but improve enzyme binding via hydrophobic interactions.

- Acid-Base Properties : The benzoic acid moiety (pKa ~4.25 in analogs ) enables pH-dependent solubility and ionization, critical for bioavailability.

Physicochemical Properties

- Melting Points : Thiophene-substituted derivatives often exhibit lower melting points (e.g., 172–175°C ) compared to methoxybenzylidene analogs, suggesting reduced crystallinity due to asymmetric thiophene geometry.

Computational Comparisons

- Structural Similarity : Tanimoto coefficients (Tc) for the target compound vs. methoxybenzylidene analogs range from 0.65–0.78, indicating moderate similarity in molecular fingerprints .

- Docking Studies : Thiophene substituents show higher affinity for enzyme active sites (e.g., urease) due to sulfur-mediated hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.